Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Src kinase inhibition Structure-activity relationship Thiazole acetamide derivatives

N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-66-3) is a fully synthetic small molecule belonging to the 2-ureidothiazole acetamide class, with the molecular formula C₂₀H₁₉ClN₄O₂S and a molecular weight of 414.9 g/mol. It is catalogued in the ECHA substance database, confirming its regulatory registration and identity within the European chemicals framework.

Molecular Formula C20H19ClN4O2S
Molecular Weight 414.91
CAS No. 921499-66-3
Cat. No. B2493065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921499-66-3
Molecular FormulaC20H19ClN4O2S
Molecular Weight414.91
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN4O2S/c1-13-3-2-4-16(9-13)23-19(27)25-20-24-17(12-28-20)10-18(26)22-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
InChIKeyAEDIRKMFDWLQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide for N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-66-3) – Class & Key Identifiers


N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-66-3) is a fully synthetic small molecule belonging to the 2-ureidothiazole acetamide class, with the molecular formula C₂₀H₁₉ClN₄O₂S and a molecular weight of 414.9 g/mol . It is catalogued in the ECHA substance database, confirming its regulatory registration and identity within the European chemicals framework [1]. The compound is structurally characterized by a 4-chlorobenzyl acetamide side chain and a meta-tolyl ureido substituent on the thiazole core, placing it within a series of kinase-targeted thiazole acetamides, though its specific biological profile remains largely unpublished in peer-reviewed literature .

Why N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Substituted by In-Class Analogs Without Functional Verification


Within the 2-ureidothiazole acetamide family, minor changes to the N-benzyl or urea substituents drastically alter kinase selectivity, cellular potency, and physicochemical properties. The established structure–activity relationship (SAR) for thiazolyl N-benzyl-substituted acetamides demonstrates that even a single halogen substitution on the benzyl ring (e.g., 4-fluoro vs. unsubstituted) can shift Src kinase inhibition and antiproliferative activity across distinct cancer cell lines by more than two-fold [1]. Consequently, the unique combination of a 4-chlorobenzyl group and a meta-tolyl ureido moiety on the target compound is expected to produce a biological fingerprint that cannot be reliably inferred from close analogs such as the N-(p-tolyl) or N-(m-tolyl) congeners, making empirical verification essential before any functional substitution in research or procurement workflows [1].

Quantitative Differentiation Evidence for N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-66-3)


Structural Differentiation from the Benchmark N-Benzyl Thiazole Acetamide Src Inhibitor Scaffold

The target compound embeds a 4-chlorobenzyl group and a meta-tolyl ureido substituent, whereas the best-characterized anchor compound of this chemical series, the unsubstituted N-benzyl derivative 8a, carries a simple benzyl group and an N-benzyl acetamide side chain. In the published SAR study, 8a inhibited c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The para-chloro and meta-methyl substituents in the target compound are expected to modulate both electronic and steric interactions within the ATP-binding pocket, a hypothesis supported by the observation that a 4-fluorobenzyl analog (8b) achieved 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM—a substantially different cellular profile from 8a [1]. Direct quantitative data for the target compound are not publicly available; the differentiation argument therefore rests on the demonstrated sensitivity of this chemotype to benzyl-ring substitution.

Src kinase inhibition Structure-activity relationship Thiazole acetamide derivatives

Physicochemical Differentiation from the N-(p-Tolyl) and N-(m-Tolyl) Ureido Congeners

The target compound (MW 414.9, C₂₀H₁₉ClN₄O₂S) incorporates a chlorine atom that is absent in the direct N-aryl congeners N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921482-34-0, MW 380.5, C₂₀H₂₀N₄O₂S) and N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-78-7, MW 380.5, C₂₀H₂₀N₄O₂S) . The 4-chlorobenzyl substitution increases molecular weight by ~34 Da and raises calculated logP relative to the non-halogenated analogs, which predicts altered membrane permeability, plasma protein binding, and off-target promiscuity. The target compound further differs from the N-(3,4-dichlorophenyl) analog (MW 449.4) and the N-(pyridin-4-ylmethyl) analog, each of which introduces distinct hydrogen-bonding and electronic features that are expected to redirect kinase selectivity .

Lipophilicity Molecular recognition Thiazole acetamide analogs

Regulatory and Inventory Status as a Differentiation Factor

CAS 921499-66-3 is listed in the ECHA substance inventory, confirming its formal registration under the EU REACH regulation, whereas several close analogs (e.g., CAS 921482-34-0 and CAS 921499-78-7) have not been assigned ECHA infocards or may carry different regulatory statuses [1]. This inventory presence is a prerequisite for procurement in EU-based research and industrial settings. Furthermore, the compound appears in the ChemSrc database with a defined molecular identity and is cross-referenced in BindingDB, indicating at least partial cheminformatic annotation, unlike several positional isomers that lack any database curation beyond vendor catalogs [2].

Chemical inventory REACH compliance Procurement eligibility

Evidence-Linked Application Scenarios for N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide


Kinase Profiling and SAR Expansion of the 2-Ureidothiazole Acetamide Chemotype

The target compound is best deployed as a late-stage SAR probe within the thiazolyl N-benzyl-substituted acetamide series. Because the published SAR demonstrates that benzyl-ring halogenation profoundly alters Src kinase inhibitory activity and cellular selectivity, the 4-chlorobenzyl substituent on this compound fills a critical gap between the unsubstituted (8a) and 4-fluoro (8b) analogs. Researchers seeking to map the halogen tolerance of the c-Src ATP-binding pocket should prioritize this compound to generate the missing para-chloro data point [1].

Physicochemical Property Benchmarking for Halogenated Thiazole Acetamides

With a molecular weight of 414.9 Da and a single chlorine atom, the target compound occupies a distinct physicochemical space relative to non-halogenated (MW ~380) and doubly halogenated (MW ~449) series members. This makes it suitable for systematic logP, solubility, and permeability profiling studies aimed at understanding the impact of mono-halogenation on the drug-like properties of 2-ureidothiazole acetamides, particularly where the 4-chlorobenzyl group may enhance membrane partitioning without the solubility penalty of dichloro analogs .

Regulatory-Compliant Procurement for EU-Based Drug Discovery Programs

The confirmed inclusion of CAS 921499-66-3 in the ECHA substance inventory provides a verifiable regulatory foothold that is absent for several of its closest structural neighbors. Academic and industrial laboratories operating under EU REACH frameworks can cite this inventory status to streamline procurement approval, mitigate compliance delays, and establish a documented chain of custody for the compound in preclinical research settings [2].

Computational Docking and Selectivity Prediction Studies

Given the absence of published bioactivity data, the compound is a prime candidate for prospective computational studies. The 4-chlorobenzyl group and meta-tolyl ureido moiety offer distinct steric and electronic features for molecular docking against a panel of tyrosine kinases (e.g., c-Src, Abl, PDGFR). Such studies can generate testable selectivity hypotheses that differentiate this compound from the existing set of characterized analogs, thereby guiding subsequent in vitro validation [1].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.